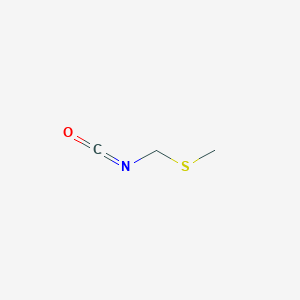

Isocyanato(methylsulfanyl)methane

Descripción

Isocyanato(methylsulfanyl)methane is an organic compound with the structural formula CH₃–S–CH₂–NCO, derived from methane substituted with both an isocyanate (-NCO) and a methylsulfanyl (-S–CH₃) group. The IUPAC name follows systematic nomenclature rules, where "isocyanato" and "methylsulfanyl" are prefixes denoting the functional groups attached to the methane backbone . While direct references to this compound are absent in the provided evidence, its structure and properties can be inferred through analogies with related isocyanates and sulfides.

Propiedades

Fórmula molecular |

C3H5NOS |

|---|---|

Peso molecular |

103.15 g/mol |

Nombre IUPAC |

isocyanato(methylsulfanyl)methane |

InChI |

InChI=1S/C3H5NOS/c1-6-3-4-2-5/h3H2,1H3 |

Clave InChI |

ACQSAKKIGLJHQE-UHFFFAOYSA-N |

SMILES canónico |

CSCN=C=O |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution of Haloalkanes

A plausible route involves sequential nucleophilic substitutions on a dihalomethane precursor:

-

Methylsulfanyl Introduction :

Reaction of dichloromethane (CH₂Cl₂) with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C could yield CH₂(SCH₃)Cl.This step parallels methods used in methyl isocyanate synthesis, where halide displacement is critical.

-

Isocyanate Formation :

Treating CH₂(SCH₃)Cl with silver cyanate (AgOCN) in anhydrous acetone could facilitate the second substitution:However, silver-mediated reactions are cost-prohibitive for industrial scales, prompting exploration of alternative catalysts.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement offers a pathway to isocyanates via thermal decomposition of acyl azides. For this compound:

-

Synthesis of Acyl Azide :

Reacting methylsulfanylacetyl chloride (CH₃S-CH₂-COCl) with sodium azide (NaN₃) in aqueous acetone: -

Thermal Rearrangement :

Heating the acyl azide to 80–100°C induces rearrangement to the isocyanate:This method, while effective in producing aryl isocyanates, requires stringent temperature control to avoid explosive decomposition of azides.

Challenges in Purification and Stability

This compound’s dual functionality complicates purification. Common distillation techniques risk thermal degradation, as isocyanates polymerize above 120°C. Chromatography on silica gel is inadvisable due to the compound’s reactivity with hydroxyl groups. Instead, fractional crystallization from nonpolar solvents (e.g., hexane) at low temperatures (-20°C) may enhance yield.

Stability studies of analogous compounds suggest that storage under nitrogen at -20°C in amber glass vials can extend shelf life to several months.

Industrial Scalability and Economic Viability

No commercial processes for this compound are documented. Pilot-scale production would require:

Análisis De Reacciones Químicas

Types of Reactions: Isocyanato(methylsulfanyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the isocyanate group to amines.

Substitution: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamates, respectively

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Reactions with alcohols, amines, and water typically occur at room temperature or slightly elevated temperatures.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Urethanes, ureas, and carbamates

Aplicaciones Científicas De Investigación

Isocyanato(methylsulfanyl)methane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.

Medicine: Research into potential therapeutic agents and drug delivery systems often involves this compound.

Industry: It is used in the production of polyurethanes, adhesives, and coatings

Mecanismo De Acción

The mechanism of action of isocyanato(methylsulfanyl)methane involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the modification of proteins and the synthesis of polymers .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Methyl Isocyanate (CH₃–NCO)

Methyl isocyanate (MIC) is a well-studied monoisocyanate with high toxicity and acute health hazards. Key properties include:

- Reactivity : Rapid hydrolysis in water, generating methylamine and carbon dioxide .

- Toxicity : The U.S. EPA lists an Acute Exposure Guideline Level (AEGL) for MIC, with a 10-minute exposure limit of 0.47 ppm for severe health effects .

- Applications : Intermediate in pesticide synthesis (e.g., carbamate production) .

Bis(methylsulfanyl)methane (CH₃–S–CH₂–S–CH₃)

This sulfide lacks an isocyanate group but shares the methylsulfanyl moiety. Key findings from truffle volatile analysis show:

- Volatility : Acts as a marker compound in Tuber magnatum, with concentrations significantly higher than in T. borchii (p < 0.01) .

- Stability : Less reactive than isocyanates, making it suitable for gas chromatography-based identification .

The addition of an isocyanate group in isocyanato(methylsulfanyl)methane would likely increase reactivity while reducing volatility compared to bis(methylsulfanyl)methane.

Hexamethylene Diisocyanate (OCN–(CH₂)₆–NCO)

A diisocyanate used in polyurethane production:

- Structure : Linear aliphatic chain with terminal isocyanate groups .

- Hazards : Classified as a respiratory sensitizer; requires stringent handling protocols .

This compound’s monosubstituted structure and sulfur content differentiate it from hexamethylene diisocyanate, likely limiting its utility in polymer synthesis but offering unique reactivity in sulfur-mediated reactions.

1-Isocyano-2-(methylsulfanyl)ethane (CH₃–S–CH₂–CH₂–NC)

This compound features an isocyano (-NC) group instead of isocyanate (-NCO). Structural differences include:

- Functional Group: Isocyano groups exhibit distinct reactivity, such as participation in metal coordination .

- Applications: Limited industrial use compared to isocyanates.

The isocyanate group in this compound enhances electrophilicity, making it more reactive toward nucleophiles like water or alcohols.

Bis(4-isocyanatophenyl)methane (OCN–C₆H₄–CH₂–C₆H₄–NCO)

An aromatic diisocyanate used in high-performance polyurethanes:

- Structure : Rigid biphenyl core enhances thermal stability .

- Hazards : Chronic exposure linked to asthma and dermatitis .

This compound’s aliphatic and sulfur-containing structure lacks the thermal resilience of aromatic diisocyanates but may offer advantages in flexibility or solubility.

Data Table: Comparative Analysis

Research Findings and Discussion

- Reactivity: this compound’s sulfide group may act as a weak electron donor, modulating the electrophilicity of the isocyanate group compared to MIC .

- Analytical Detection : Techniques like GC×GC-TOFMS, validated for bis(methylsulfanyl)methane in truffles , could be adapted for quantifying this compound in complex matrices.

- Safety Gaps: No IDLH or AEGL data exist for the target compound, underscoring the need for toxicological studies akin to those for MIC .

Q & A

Basic: What are the recommended spectroscopic methods for characterizing Isocyanato(methylsulfanyl)methane, and how are key functional groups identified?

Answer:

Characterization relies on FT-IR and NMR spectroscopy to identify the isocyanate (-NCO) and methylsulfanyl (-SMe) groups. For IR:

- The NCO asymmetric stretch appears near 2,250–2,275 cm⁻¹ , consistent with methyl isocyanate analogs .

- S-C stretching vibrations (methylsulfanyl) occur at 600–700 cm⁻¹ , while C-H stretches for CH3 groups appear near 2,960 cm⁻¹ .

In ¹H NMR , the methylsulfanyl protons resonate at δ 2.1–2.3 ppm , while the methane proton (CH2) adjacent to NCO may split into a multiplet due to coupling with sulfur . 13C NMR distinguishes the NCO carbon (~125 ppm) and sulfur-bound methyl carbon (~15 ppm) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to minimize inhalation risks, as isocyanates are respiratory irritants .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and aprons. Avoid latex gloves, as isocyanates permeate them .

- Emergency Measures : For spills, neutralize with damp sand or specialized absorbents. In case of skin contact, wash with soap and water immediately; for inhalation, move to fresh air .

- Storage : Store in airtight containers under inert gas (e.g., N2) to prevent hydrolysis .

Intermediate: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Answer:

Discrepancies in stability studies often arise from hydrolysis kinetics and pH-dependent reactivity :

- Acidic Conditions : Protonation of the NCO group slows hydrolysis. Monitor via pH-stat titration to track CO2 release .

- Alkaline Conditions : Rapid hydrolysis to amines and CO2 occurs. Use HPLC-MS to quantify degradation products .

- Confounding Factors : Trace metals (e.g., Fe³⁺) catalyze decomposition. Include chelating agents (e.g., EDTA) in buffers to isolate pH effects .

Advanced: What reaction mechanisms govern the insertion of this compound into silicon-nitrogen bonds?

Answer:

The compound reacts with aminosilanes (e.g., R3SiNH2) via nucleophilic attack at the electrophilic NCO carbon, forming silylated urea derivatives :

Step 1 : The amine attacks the NCO group, generating a tetrahedral intermediate.

Step 2 : Rearrangement releases CO2, forming a Si-N bond.

Step 3 : The methylsulfanyl group stabilizes intermediates through soft Lewis acid interactions with sulfur .

Kinetic studies using in situ FT-IR reveal rate dependence on solvent polarity and silane basicity .

Advanced: How can computational modeling predict the thermodynamic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Proton Affinity : ~182 kcal/mol (comparable to methyl isocyanate) .

- Gas-Phase Basicity : ~175 kcal/mol, influenced by sulfur’s electron-donating effects .

- Thermal Stability : Decomposition pathways involve C-S bond cleavage (activation energy ~45 kcal/mol) or NCO rearrangement . Validate with TGA-DSC experiments under N2 .

Advanced: What strategies mitigate side reactions during the synthesis of this compound-based polymers?

Answer:

- Purification : Distill under reduced pressure (e.g., 16 mmHg, 106–110°C) to remove traces of HCl or amines, which catalyze premature polymerization .

- Stoichiometric Control : Use a 2:1 molar ratio of diols to isocyanate to minimize cross-linking. Monitor via rheometry .

- Additives : Incorporate UV stabilizers (e.g., hindered amines) to prevent photodegradation of the methylsulfanyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.